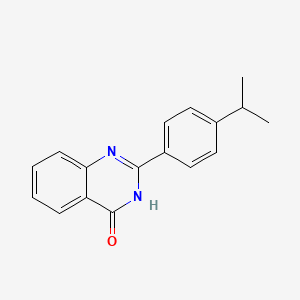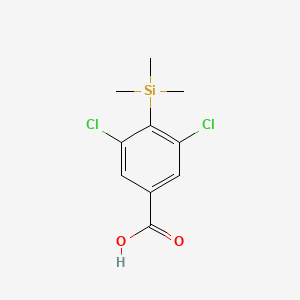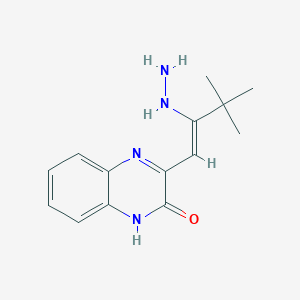
5,5'-Biquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Biquinoxaline is a nitrogen-containing heterocyclic compound that features two quinoxaline units linked at the 5-position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and other fields. The structure of 5,5’-Biquinoxaline consists of two benzene rings fused with pyrazine rings, making it a versatile compound with significant potential in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Biquinoxaline typically involves the condensation of o-phenylenediamine with diketones or dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal under acidic conditions, leading to the formation of quinoxaline, which can then be further reacted to form 5,5’-Biquinoxaline .
Industrial Production Methods
Industrial production methods for 5,5’-Biquinoxaline often focus on optimizing yield and purity. These methods may involve the use of catalysts, such as transition metals, to facilitate the reaction and improve efficiency. Green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Biquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
5,5’-Biquinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the development of materials such as organic semiconductors, electroluminescent materials, and fluorescent probes
Mecanismo De Acción
The mechanism of action of 5,5’-Biquinoxaline involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function. In cancer research, it has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a single quinoxaline unit.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at the 2 and 3 positions.
6,6’-Biquinoxaline: Another biquinoxaline compound with a different linkage position.
Uniqueness
5,5’-Biquinoxaline is unique due to its specific linkage at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
168124-25-2 |
|---|---|
Fórmula molecular |
C16H10N4 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
5-quinoxalin-5-ylquinoxaline |
InChI |
InChI=1S/C16H10N4/c1-3-11(15-13(5-1)17-7-9-19-15)12-4-2-6-14-16(12)20-10-8-18-14/h1-10H |
Clave InChI |
FALRVVAOZLYQKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=CC=N2)C3=C4C(=CC=C3)N=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)



![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)






![7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)
![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)
